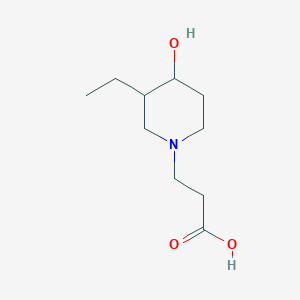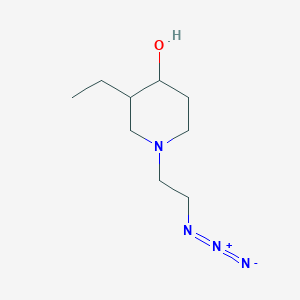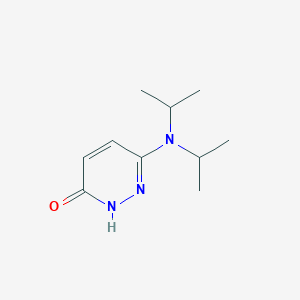
6-(二异丙基氨基)哒嗪-3-醇
描述
6-(Diisopropylamino)pyridazin-3-ol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Diisopropylamino)pyridazin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Diisopropylamino)pyridazin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
6-(二异丙基氨基)哒嗪-3-醇: 是一种哒嗪酮衍生物,该化合物以其多样的药理活性而闻名。 在药物化学中,该化合物可用作设计新药的构建单元,因为它易于在各种环位置进行官能化 。 它与各种药理作用有关,包括降压、抗炎和镇痛活性 .
农业
在农业领域,哒嗪酮衍生物,包括6-(二异丙基氨基)哒嗪-3-醇,以其除草和拒食特性而闻名 。 这些化合物可以合成以创造农用化学品,保护作物免受害虫和杂草的侵害,从而提高农业生产力。
材料科学
哒嗪酮衍生物的多功能性扩展到材料科学领域,在该领域,这些化合物可用于开发具有特定性能的新材料。 6-(二异丙基氨基)哒嗪-3-醇中的官能团允许创建聚合物或涂层,这些聚合物或涂层在各个行业具有潜在的应用 .
环境科学
在环境科学中,研究类似于6-(二异丙基氨基)哒嗪-3-醇的哒嗪酮衍生物可以导致开发对环境危害较小的化学品。 这些化合物可以被设计成更容易降解或毒性更低,从而减少其对环境的影响 .
生物化学
6-(二异丙基氨基)哒嗪-3-醇: 在生物化学研究中起着潜在的生物化学途径抑制剂或激活剂的作用。 它的结构使其能够与各种酶和受体相互作用,这在理解疾病机制或开发治疗剂方面可能是有用的 .
药理学
在药理学中,6-(二异丙基氨基)哒嗪-3-醇是哒嗪酮类的一部分,据报道该类具有广泛的生物活性。 它可用于合成具有抗菌、抗抑郁、抗癌和抗血小板特性等多种特性的化合物 .
分析化学
分析化学家可以利用6-(二异丙基氨基)哒嗪-3-醇来开发新的分析方法。 其独特的化学性质可能有助于在复杂混合物中检测和定量各种物质 .
化学工程
在化学工程中,6-(二异丙基氨基)哒嗪-3-醇可以参与药物和农用化学品合成工艺的优化。 它的反应性可以被利用来提高工业化学反应的产率并减少副产物 .
作用机制
Target of Action
It’s known that pyridazinone derivatives, which include 6-(diisopropylamino)pyridazin-3-ol, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Diisopropylamino)pyridazin-3-ol may interact with its targets in a similar manner.
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways are affected, leading to downstream effects that contribute to its pharmacological activities .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that the compound induces a variety of molecular and cellular changes .
生化分析
Biochemical Properties
6-(Diisopropylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-(Diisopropylamino)pyridazin-3-ol has been shown to interact with enzymes involved in oxidative phosphorylation and lipid metabolism . These interactions can modulate the activity of these enzymes, leading to changes in metabolic pathways and cellular energy production.
Cellular Effects
The effects of 6-(Diisopropylamino)pyridazin-3-ol on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 6-(Diisopropylamino)pyridazin-3-ol has been observed to alter the expression of genes involved in lipid metabolism and oxidative stress response . Additionally, it can modulate cell signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival, proliferation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 6-(Diisopropylamino)pyridazin-3-ol involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, 6-(Diisopropylamino)pyridazin-3-ol has been shown to inhibit certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Diisopropylamino)pyridazin-3-ol can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that 6-(Diisopropylamino)pyridazin-3-ol is relatively stable under standard laboratory conditions . Prolonged exposure can lead to its gradual degradation, which may affect its efficacy. Long-term studies have also indicated that continuous exposure to 6-(Diisopropylamino)pyridazin-3-ol can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-(Diisopropylamino)pyridazin-3-ol vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
6-(Diisopropylamino)pyridazin-3-ol is involved in several metabolic pathways, including lipid metabolism and oxidative phosphorylation. It interacts with enzymes such as cytochrome P450 and ATP synthase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels, affecting cellular energy production and lipid homeostasis.
Transport and Distribution
The transport and distribution of 6-(Diisopropylamino)pyridazin-3-ol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ABC transporters . Once inside the cell, 6-(Diisopropylamino)pyridazin-3-ol can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 6-(Diisopropylamino)pyridazin-3-ol is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, 6-(Diisopropylamino)pyridazin-3-ol has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production.
属性
IUPAC Name |
3-[di(propan-2-yl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)13(8(3)4)9-5-6-10(14)12-11-9/h5-8H,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZHPPFCQRBVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=NNC(=O)C=C1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





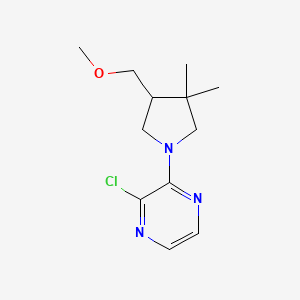
![1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479167.png)
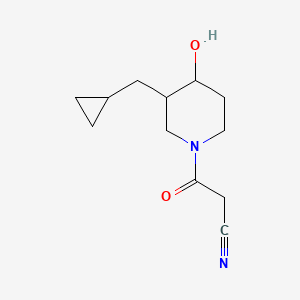

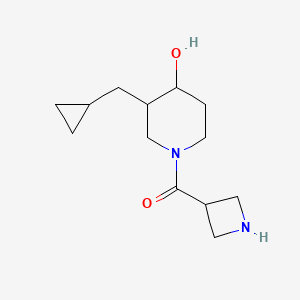


![4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-amine](/img/structure/B1479176.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one](/img/structure/B1479177.png)
